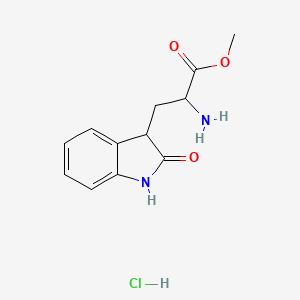
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride typically involves the reaction of indole derivatives with amino acids. One common method includes the use of methylation and subsequent hydrochloride formation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving multiple steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxindole derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced indole derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further used in different scientific applications.
Scientific Research Applications
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-oxindole-3-acetic acid
- Methyl (2S)-2-(Boc-amino)-3-(2-oxo-3-indolinyl)propanoate
- Methyl (S)-2-benzyloxycarbonylamino-3-((RS)-2-oxo-3-indolinyl)propanoate
Uniqueness
Methyl(2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoateHydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-12(16)9(13)6-8-7-4-2-3-5-10(7)14-11(8)15;/h2-5,8-9H,6,13H2,1H3,(H,14,15);1H |
InChI Key |
ZCEBNRCHWACIEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1C2=CC=CC=C2NC1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12275387.png)
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)
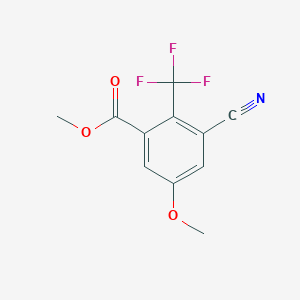
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
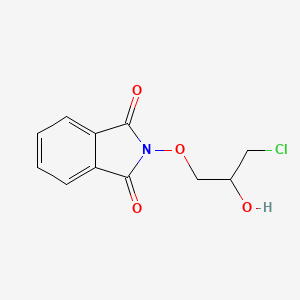
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
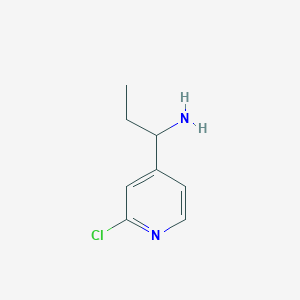
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
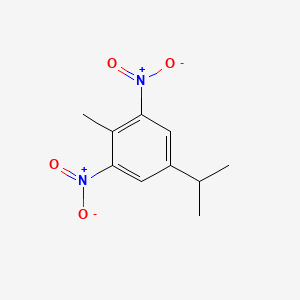
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

